SHA Exhibits Superior Potency in Myeloperoxidase Inhibition vs. Non-Specific Azide Controls
Salicylhydroxamic acid (SHA) demonstrates significantly greater potency as a myeloperoxidase (MPO) inhibitor compared to the commonly used, non-specific inhibitor sodium azide (NaN3). SHA achieves complete MPO inhibition at a concentration of 30-50 μM, while NaN3 requires 100-200 μM for maximal effect. This difference is reflected in the I50 values, where SHA is approximately 10-fold more potent than NaN3 [1].
| Evidence Dimension | Myeloperoxidase Inhibition (I50 value) |
|---|---|
| Target Compound Data | 3-5 μM |
| Comparator Or Baseline | Sodium Azide (NaN3), 30-50 μM |
| Quantified Difference | SHA is 10-fold more potent (lower I50) |
| Conditions | Purified myeloperoxidase, luminol-dependent chemiluminescence assay |
Why This Matters
SHA enables more sensitive and specific MPO activity assays in neutrophil research, minimizing off-target effects associated with higher concentrations of non-specific azide.
- [1] Davies, B., et al. (1989). Inhibition of myeloperoxidase by salicylhydroxamic acid. Biochemical Journal, 258(3), 801-806. View Source
